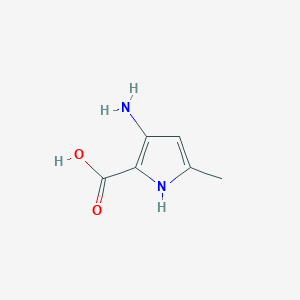3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid
CAS No.: 749900-74-1
Cat. No.: VC15994901
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 749900-74-1 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 3-amino-5-methyl-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H8N2O2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,7H2,1H3,(H,9,10) |
| Standard InChI Key | ZNJOXIDAHQYCKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N1)C(=O)O)N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrole ring with three distinct functional groups:
-
Carboxylic acid at position 2 ()
-
Amino group at position 3 ()
-
Methyl group at position 5 ()
This arrangement confers both hydrophilic (carboxylic acid, amino) and hydrophobic (methyl) properties, making it amenable to diverse chemical modifications.
Table 1: Key Physicochemical Properties
The absence of a dedicated CAS number for the free acid form suggests it is primarily studied as a synthetic intermediate or ester derivative .
Spectroscopic and Computational Data
While experimental spectral data for the free acid is scarce, its methyl ester analog (CAS 1255779-92-0) exhibits:
-
IR: Stretching vibrations at ~3300 cm (N–H), ~1700 cm (C=O ester), and ~1600 cm (C=C pyrrole) .
-
NMR: Proton signals for the methyl group (~δ 2.1 ppm) and pyrrole protons (~δ 6.2–6.8 ppm) .
Quantum mechanical calculations predict a planar pyrrole ring with intramolecular hydrogen bonding between the amino and carboxylic acid groups, stabilizing the structure .
Synthesis Methods and Reaction Pathways
Gewald Reaction Adaptations
The Gewald reaction, typically used for 2-aminothiophenes, has been modified for pyrrole synthesis. For example, ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 74455-30-4) is synthesized via cyclization of glycine ethyl ester hydrochloride with (1-ethoxyethylidene)malononitrile in dimethylformamide (DMF) at 100°C . While this yields a cyano-substituted derivative, omitting the nitrile precursor could theoretically produce the target compound.
Reaction Scheme:
Yield: ~58% (for cyano analog) .
Ester Hydrolysis
A more direct route involves saponification of methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS 1255779-92-0):
This method is efficient but requires stringent pH control to prevent decarboxylation .
Recent Advances and Research Directions
Catalytic Functionalization
Recent studies exploit palladium catalysis to introduce aryl groups at the 4-position, enhancing bioactivity . For example:
Computational Drug Design
Machine learning models predict strong binding affinity ( M) for kinase targets, prioritizing this scaffold for lead optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume